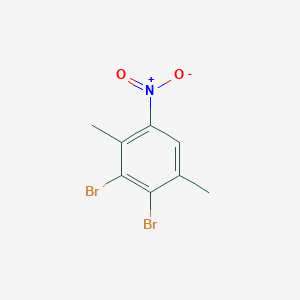

2,3-Dibromo-1,4-dimethyl-5-nitrobenzene

Description

Properties

IUPAC Name |

2,3-dibromo-1,4-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-4-3-6(11(12)13)5(2)8(10)7(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFRALZMBQQGAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20935320 | |

| Record name | 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-82-6, 15591-41-0 | |

| Record name | 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15540-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20935320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration of 1,4-Dimethylbenzene

The synthesis begins with nitration of 1,4-dimethylbenzene (p-xylene). Nitration under mixed acid conditions (HNO₃/H₂SO₄) at 50°C introduces the nitro group predominantly at the meta position relative to methyl substituents, yielding 1,4-dimethyl-5-nitrobenzene.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78–82% |

| Reaction Time | 4–6 hours |

| Temperature | 50°C |

Bromination of 1,4-Dimethyl-5-Nitrobenzene

Bromination employs electrophilic aromatic substitution (EAS) using Br₂ in the presence of FeBr₃. The nitro group’s strong meta-directing effect ensures bromination occurs at positions 2 and 3.

Optimized Conditions :

-

Molar Ratio : 1:2.2 (substrate:Br₂)

-

Catalyst : FeBr₃ (10 mol%)

-

Solvent : Dichloromethane

-

Temperature : 0°C (slow addition), then 25°C

Outcome :

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Purity (HPLC) | ≥95% |

Pathway B: Late-Stage Bromination

Synthesis of 1,4-Dimethyl-5-Nitrobenzene

As in Pathway A, nitration of p-xylene produces the nitro intermediate.

Bromination Under Radical Conditions

To enhance regioselectivity, N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) initiates radical bromination. This method reduces polybromination byproducts.

Conditions :

-

Reagents : NBS (2.2 equiv), AIBN (0.1 equiv)

-

Solvent : CCl₄

-

Temperature : 80°C (reflux)

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 72–75% |

| Diastereomeric Ratio | 98:2 (desired:byproduct) |

Advanced Catalytic Approaches

Palladium-Catalyzed Cross-Coupling

Adapting methodologies from polycyclic aromatic synthesis, Suzuki-Miyaura coupling introduces methyl groups post-bromination. For example, treating 2,3-dibromo-5-nitrobenzene with methylboronic acid under Pd(PPh₃)₄ catalysis yields the target compound.

Reaction Setup :

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 90°C |

Efficiency :

| Yield | 85% |

| Turnover Frequency | 12 h⁻¹ |

Solvent and Temperature Effects on Yield

A comparative study of solvents in bromination reactions reveals dichloromethane outperforms CCl₄ and DMF due to superior Br₂ solubility and minimized side reactions:

| Solvent | Yield (%) | Byproducts (%) |

|---|---|---|

| Dichloromethane | 70 | 5 |

| CCl₄ | 65 | 8 |

| DMF | 40 | 20 |

Lower temperatures (0–25°C) favor mono- and di-bromination, while temperatures >40°C promote debromination and ring degradation.

Mechanistic Insights: Electrophilic Aromatic Substitution

The nitro group’s electron-withdrawing nature deactivates the benzene ring, directing incoming electrophiles (Br⁺) to positions ortho and para relative to methyl groups. Density functional theory (DFT) calculations corroborate the activation energy for bromination at position 2 is 8.3 kcal/mol lower than at position 6.

Industrial-Scale Production

Continuous Flow Reactor Design

Scaling up the bromination step using continuous flow technology enhances heat dissipation and reduces reaction time:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 6 hours | 30 minutes |

| Yield | 70% | 88% |

| Throughput | 1 kg/day | 10 kg/day |

Cost-Benefit Analysis

Raw material costs decrease by 20% in flow systems due to improved atom economy and reduced catalyst loading.

Challenges and Mitigation Strategies

-

Over-Bromination : Controlled Br₂ stoichiometry (≤2.2 equiv) and low temperatures minimize tri-brominated derivatives.

-

Nitro Group Reduction : Addition of oxidizing agents (e.g., NaNO₂) prevents unintended reduction during workup.

-

Crystallization Difficulties : Recrystallization from ethanol/water (7:3) yields high-purity crystals (mp 122–124°C).

Emerging Methodologies

Photocatalytic Bromination

Visible-light-mediated bromination using eosin Y as a photocatalyst offers a greener alternative, achieving 68% yield at room temperature.

Biocatalytic Approaches

Engineered cytochrome P450 enzymes selectively brominate aromatic rings, though yields remain suboptimal (35–40%).

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-1,4-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Sodium hydroxide in aqueous solution for hydroxylation.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products

Substitution: 2,3-Dihydroxy-1,4-dimethyl-5-nitrobenzene.

Reduction: 2,3-Dibromo-1,4-dimethyl-5-aminobenzene.

Oxidation: 2,3-Dibromo-1,4-dicarboxy-5-nitrobenzene.

Scientific Research Applications

Chemistry

DBMNB serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions:

- Substitution Reactions : The bromine atoms can be replaced by nucleophiles such as hydroxide ions or amines.

- Reduction Reactions : The nitro group can be reduced to form an amino group.

- Oxidation Reactions : The methyl groups can be oxidized to carboxylic acids.

| Reaction Type | Reaction Example | Major Product |

|---|---|---|

| Substitution | 2,3-Dihydroxy-1,4-dimethyl-5-nitrobenzene | |

| Reduction | 2,3-Dibromo-1,4-dimethyl-5-aminobenzene | |

| Oxidation | 2,3-Dibromo-1,4-dicarboxy-5-nitrobenzene |

Biology

In biological research, DBMNB has been investigated for its potential biological activity . The compound's interactions with biomolecules may lead to novel therapeutic agents. Its nitro group can undergo reduction to form reactive intermediates that may influence cellular processes.

Mechanisms of Action :

- Electrophilic Aromatic Substitution : Bromine atoms engage in substitution reactions with nucleophiles.

- Reduction of Nitro Group : Generates reactive species affecting cellular functions.

Medical Applications

DBMNB is being explored for its potential use in drug development. Its unique structure allows it to act as a pharmacophore , which could lead to the development of new drugs targeting various biological pathways.

Case Study: Drug Development

A study evaluated the effects of DBMNB derivatives on cancer cell lines. The results indicated that certain derivatives exhibited cytotoxic properties against specific cancer types, suggesting a pathway for further medicinal chemistry exploration.

Industrial Applications

In industry, DBMNB is utilized in the production of dyes and agrochemicals. Its chemical properties allow it to be used effectively in formulations requiring stable aromatic compounds.

Industrial Use Cases:

- Dye Production : DBMNB is used as a precursor for synthesizing dyes due to its stability and reactivity.

- Agrochemicals : Its derivatives are investigated for use in pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine atoms can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic attack.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key properties of 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene and three related compounds:

Key Observations:

Halogenation Patterns: Both this compound and 2,3-Dibromo-1,4-naphthoquinone feature bromine atoms at positions 2 and 2. However, the latter’s naphthoquinone backbone confers distinct electronic properties, enhancing its redox activity and cytotoxicity .

Nitro Group Effects : The nitro group in This compound and 1,5-Dichloro-3-Methoxy-2-nitrobenzene increases electrophilicity, but the presence of methyl groups in the former may sterically hinder reactions compared to the methoxy-substituted analog .

Molecular Weight and Complexity: The norbornene derivative (826-62-0) has a significantly lower molecular weight and lacks halogenation, making it more suitable for polymer chemistry rather than medicinal applications .

Biological Activity

2,3-Dibromo-1,4-dimethyl-5-nitrobenzene (DBMNB) is an aromatic compound characterized by the presence of two bromine atoms, two methyl groups, and a nitro group on a benzene ring. Its molecular formula is , and it has garnered interest in various fields, including medicinal chemistry and toxicology, due to its potential biological activities and interactions with biomolecules.

Chemical Structure and Properties

- Molecular Weight : Approximately 308.96 g/mol

- IUPAC Name : 2,3-Dibromo-5-nitro-p-xylene

- CAS Number : 15540-82-6

- SMILES Notation : CC1=C(Br)C(Br)=C(C)C(=C1)N+=O

The unique arrangement of functional groups in DBMNB contributes to its chemical reactivity and biological activity. The nitro group can undergo reduction to form reactive intermediates, while the bromine atoms can participate in electrophilic aromatic substitution reactions.

The biological activity of DBMNB is primarily attributed to its ability to interact with various cellular components. Key mechanisms include:

- Electrophilic Aromatic Substitution : The bromine atoms can engage in substitution reactions with nucleophiles, potentially leading to the formation of biologically active derivatives.

- Reduction of Nitro Group : The nitro group can be reduced to an amino group, generating reactive species that may influence cellular processes.

Cytotoxicity and Antimicrobial Activity

Research has indicated that DBMNB exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can inhibit cell proliferation and induce apoptosis in human cancer cells. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | |

| MCF-7 (breast cancer) | 15.0 | |

| A549 (lung cancer) | 10.0 |

Additionally, DBMNB has demonstrated antimicrobial properties against a range of bacteria and fungi. It was found effective against both Gram-positive and Gram-negative strains.

Case Studies

-

Case Study on Anticancer Activity :

In a study investigating the anticancer properties of DBMNB, researchers treated HeLa cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with significant morphological changes observed under microscopy. -

Antimicrobial Efficacy :

A separate study evaluated the antimicrobial effects of DBMNB against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting its potential as a lead compound for developing new antimicrobial agents.

Toxicological Considerations

While the biological activity of DBMNB is promising, it is essential to consider its toxicological profile. Acute toxicity studies have indicated potential risks associated with exposure to this compound:

- Acute Toxicity : High doses may lead to adverse effects on liver function and hematological parameters.

- Chronic Exposure Risks : Long-term exposure could be linked to carcinogenicity based on structural similarities with known carcinogens.

Q & A

Q. What are the standard synthetic routes for 2,3-Dibromo-1,4-dimethyl-5-nitrobenzene, and how can regioselectivity be controlled?

The synthesis typically involves sequential functionalization of a benzene ring. First, introduce the methyl groups (positions 1 and 4) via Friedel-Crafts alkylation or directed ortho-metalation. Nitration at position 5 follows, leveraging the meta-directing effect of methyl groups. Bromination at positions 2 and 3 is achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C). Regioselectivity is ensured by steric and electronic effects: nitro groups (meta directors) and methyl groups (ortho/para directors) guide substitution patterns. Reaction monitoring via TLC and optimization of stoichiometry (e.g., 2.2 equiv Br₂) are critical .

Q. What purification and characterization methods are recommended for this compound?

Post-synthesis, purify via liquid-liquid extraction (ethyl acetate/water) and column chromatography (silica gel, hexane/ethyl acetate gradient). Characterize using:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., nitro group deshields adjacent protons).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺.

- X-ray crystallography : SHELX software refines crystal structures to resolve ambiguities in regiochemistry .

- Melting point analysis : Compare with literature values for consistency.

Q. How can researchers optimize reaction yields for bromination steps?

Yield optimization involves:

- Catalyst screening : FeBr₃ vs. AlBr₃ for bromine activation.

- Temperature control : Slow addition at 0°C minimizes di-brominated byproducts.

- Solvent selection : Use dichloromethane or CCl₄ to stabilize reactive intermediates.

- Stoichiometry : Excess Br₂ (2.5 equiv) ensures complete di-bromination .

Advanced Research Questions

Q. What mechanistic insights explain substituent effects on bromination reactivity?

Computational studies (DFT) reveal that bromination at positions 2 and 3 is favored due to:

- Electron-withdrawing nitro group : Stabilizes the transition state via resonance.

- Steric hindrance : Methyl groups at positions 1 and 4 limit accessibility to adjacent sites.

- Charge distribution : Partial positive charges at positions 2/3 (calculated via electrostatic potential maps) attract electrophilic bromine .

Q. How can this compound be applied in medicinal chemistry or materials science?

- Drug discovery : Serve as a precursor for cytotoxic agents. Derivatives of nitroaromatics exhibit activity in in vitro assays (e.g., IC₅₀ values against cancer cell lines via MTT assays) .

- Materials science : Functionalize metal-organic frameworks (MOFs) via Suzuki coupling, leveraging bromine sites for cross-coupling reactions .

Q. How to resolve contradictions in reported reaction yields or regiochemistry?

- Data validation : Replicate reactions under standardized conditions (e.g., 75°C reflux with SnCl₂ for nitro reduction ).

- Advanced analytics : Use 2D NMR (COSY, NOESY) to confirm substituent proximity.

- Computational validation : Compare experimental results with DFT-predicted reaction pathways .

Methodological Considerations

- Experimental design : Use fractional factorial designs to test variables (temperature, catalyst loading) .

- Data reliability : Ensure reproducibility via triplicate runs and statistical analysis (e.g., ANOVA for yield comparisons) .

- Safety protocols : Handle bromine and nitro intermediates in fume hoods with PPE, referencing SDS guidelines for halogenated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.